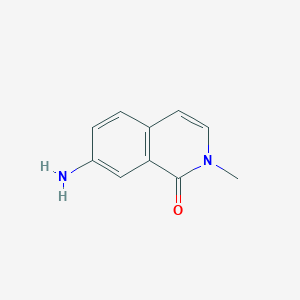

7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one: is a chemical compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, characterized by the presence of an amino group at the 7th position and a methyl group at the 2nd position on the isoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one typically involves the following steps:

Cyclization Reaction: The starting material, 2-methylbenzylamine, undergoes cyclization with an appropriate reagent such as phosgene or triphosgene to form the isoquinoline ring.

Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds structurally related to 7-amino-2-methyl-1,2-dihydroisoquinolin-1-one exhibit significant anticancer properties. For instance, studies have shown that isoquinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Such findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives have been linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Materials Science

Organic Electronics

In materials science, this compound can be utilized in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to its effectiveness in these applications .

Sensors

The compound may also find applications in sensor technology. Its ability to interact with various chemical species allows it to be used as a sensing material for detecting environmental pollutants or biological markers. This application is particularly relevant in developing sensitive and selective sensors for real-time monitoring .

Anticancer Research Case Study

A study conducted on a series of isoquinoline derivatives, including this compound, demonstrated their efficacy against breast cancer cell lines. The compound was shown to induce apoptosis through the intrinsic pathway, leading to increased caspase activity and downregulation of anti-apoptotic proteins. This case highlights the potential of this compound as a scaffold for designing novel anticancer drugs.

Neuroprotection Case Study

In a model of neurodegeneration induced by oxidative stress, this compound exhibited protective effects on neuronal cells. The study reported reduced levels of reactive oxygen species and improved cell viability compared to untreated controls. These findings suggest that the compound may be beneficial in developing therapies for neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7th position and the isoquinoline ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 7-Amino-2-methylisoquinolin-1-one

- 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Comparison:

- Structural Differences: While similar in structure, these compounds may differ in the position of functional groups or the degree of saturation in the isoquinoline ring.

- Unique Properties: 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one (CAS No. 54931-59-8) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and pharmacological applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to the 1,2-dihydroisoquinoline scaffold. For instance, in vitro assays using PC12 cells demonstrated that certain derivatives exhibited significant protective effects against corticosterone-induced neuronal damage. Specifically, a compound structurally similar to this compound showed a protective rate of over 25% at a concentration of 1.25 μM .

Table 1: Protective Effects of Compounds on PC12 Cells

| Compound | Concentration (μM) | Protection Rate (%) |

|---|---|---|

| 6a-1 | 1.25 | 25.4 |

| 6a-2 | 1.25 | 32.7 |

| 6a-9 | 1.25 | 20.3 |

The mechanism through which this compound exerts its effects involves modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF). Studies indicated that these compounds could enhance neuronal survival and proliferation in the hippocampus after chronic treatment .

Pharmacological Applications

Research has also explored the potential of this compound as a pharmacological chaperone for treating phenylketonuria (PKU). Compounds with similar structures have been shown to stabilize the functional conformation of phenylalanine hydroxylase (PAH), leading to increased enzyme activity in cellular models . This suggests that this compound may have therapeutic implications for metabolic disorders.

Table 2: Effects on PAH Activity

| Compound | Treatment Duration (days) | Increase in PAH Activity (%) |

|---|---|---|

| III | 12 | ~90 |

| IV | 12 | ~35 |

Study on Neuroprotection in Animal Models

A notable study involved administering a compound related to this compound to rats subjected to stress-induced depression models. The results from the Forced Swim Test (FST) indicated a significant reduction in immobility time for treated rats compared to controls, suggesting antidepressant-like effects .

Clinical Relevance

The implications of these findings are profound for developing new treatments for neurodegenerative diseases and mood disorders. The ability of these compounds to enhance neuroprotection and influence neurotrophic factors positions them as promising candidates for further clinical investigation.

Propiedades

IUPAC Name |

7-amino-2-methylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEZWBRGVNSRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.